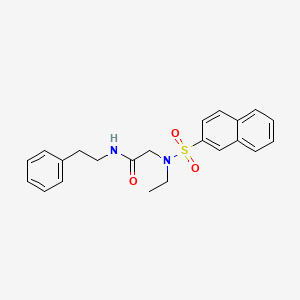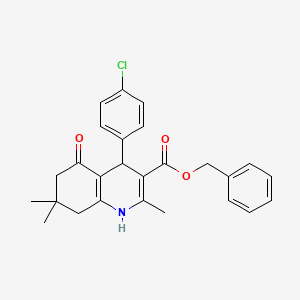![molecular formula C14H12FNO5S B5226149 (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5226149.png)
(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetic acid, commonly known as Fasudil, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first developed as a vasodilator for the treatment of cerebral vasospasm following subarachnoid hemorrhage. However, subsequent research has revealed its potential in other areas such as cancer, cardiovascular diseases, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Fasudil has been extensively studied for its potential therapeutic applications in various diseases. One of the most well-known applications of Fasudil is in the treatment of cerebral vasospasm following subarachnoid hemorrhage. It has been shown to improve cerebral blood flow and reduce the incidence of delayed cerebral ischemia in patients with subarachnoid hemorrhage. Additionally, Fasudil has been studied for its potential in the treatment of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. It has been shown to improve endothelial function, reduce vascular inflammation, and inhibit smooth muscle cell proliferation. Fasudil has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection.
Wirkmechanismus
Fasudil exerts its therapeutic effects through several mechanisms. One of the primary mechanisms is the inhibition of Rho-kinase, which is a key regulator of smooth muscle contraction, cell migration, and proliferation. By inhibiting Rho-kinase, Fasudil reduces vascular tone, improves endothelial function, and inhibits smooth muscle cell proliferation. Additionally, Fasudil has been shown to inhibit protein kinase C, which is involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, Fasudil reduces inflammation and promotes neuroprotection.
Biochemical and Physiological Effects:
Fasudil has several biochemical and physiological effects that contribute to its therapeutic efficacy. One of the primary effects is the inhibition of Rho-kinase, which reduces vascular tone and improves endothelial function. This effect is particularly relevant in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, Fasudil has been shown to inhibit smooth muscle cell proliferation, which is a key factor in the development of atherosclerosis and restenosis following angioplasty. Fasudil has also been shown to reduce neuroinflammation and promote neuroprotection, which is relevant in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Fasudil has several advantages and limitations for lab experiments. One of the primary advantages is its well-established mechanism of action and therapeutic efficacy. This makes it a useful tool for studying various diseases and cellular processes. Additionally, Fasudil is relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in various experimental settings. However, Fasudil has some limitations, such as its relatively low solubility in water and its potential for off-target effects. These limitations should be taken into consideration when designing experiments using Fasudil.
Zukünftige Richtungen
There are several future directions for the research and development of Fasudil. One area of interest is the development of more potent and selective Rho-kinase inhibitors that can be used to treat various diseases with greater efficacy and fewer side effects. Additionally, there is a need for further research into the potential applications of Fasudil in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for more extensive clinical trials to determine the safety and efficacy of Fasudil in various diseases and patient populations.
Synthesemethoden
Fasudil is a synthetic compound that can be prepared using several methods. One of the most commonly used methods involves the reaction of 4-chlorophenol with 4-aminobenzenesulfonamide in the presence of sodium hydroxide to form 4-amino-3-chlorophenol. This intermediate is then reacted with 2-(4-fluorophenoxy)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form Fasudil. Other methods involve the use of different reagents and coupling agents, but the overall reaction scheme remains the same.
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5S/c15-10-1-3-11(4-2-10)16-22(19,20)13-7-5-12(6-8-13)21-9-14(17)18/h1-8,16H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDZYQUDOFAJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5226076.png)


![1-(2,3-dichlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226104.png)
![N,N'-1,2-ethanediylbis[N-(diphenylmethyl)benzamide]](/img/structure/B5226110.png)

![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5226120.png)

![5,5,6,7,7-pentamethyl-1-(1-naphthyl)tetrahydroimidazo[1,5-b][1,2,4]oxadiazol-2(1H)-one](/img/structure/B5226136.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)

![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5226162.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)